N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with acetamidobenzamido and dimethyl groups. The unique structure of this compound makes it a subject of interest in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and thiourea under acidic conditions.
Introduction of the Acetamidobenzamido Group: This step involves the acylation of an amine group with acetic anhydride to form the acetamide, followed by coupling with a benzoyl chloride derivative to introduce the benzamido group.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through an alkylation reaction using an appropriate alkyl halide.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases involving histone deacetylase (HDAC) inhibition.
Biological Research: It is used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of various biochemical processes.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter chromatin structure and gene expression, leading to various biological effects. This inhibition can result in the accumulation of acetylated histones, which can affect cell cycle progression, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide
- N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide
- N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide
Uniqueness
N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thiazole ring can enhance its binding affinity to specific molecular targets and improve its stability under physiological conditions.
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-10-15(25-12(3)20-10)17(24)19-9-8-18-16(23)13-4-6-14(7-5-13)21-11(2)22/h4-7H,8-9H2,1-3H3,(H,18,23)(H,19,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMGPPPGHOLKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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